molecular formula C17H26N4O3S B2687504 2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide CAS No. 1105204-60-1

2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B2687504
CAS No.: 1105204-60-1
M. Wt: 366.48
InChI Key: GRBCEKYZRDPBMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactionsCommon synthetic methods for thieno[3,4-c]pyrazole derivatives involve cyclization reactions using appropriate starting materials and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-cyclopentylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups and core structure, which confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

2-cyclopentyl-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c1-24-7-6-18-16(23)9-21-17(13-10-25-11-14(13)20-21)19-15(22)8-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBCEKYZRDPBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.